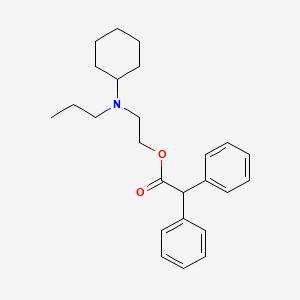
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is an organic compound with the molecular formula C8H4O2. It is a derivative of cyclohexadiene-1,4-dione, where an ethynyl group is attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) typically involves the reaction of cyclohexadiene-1,4-dione with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other ethynylation techniques, followed by purification processes such as recrystallization or chromatography to obtain high-purity 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene-1,4-dione derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) involves its interaction with cellular targets, leading to various biological effects. It can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-
Comparison: 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its phenyl or chloro-hydroxy derivatives, the ethynyl group provides different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H4O2 |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
2-ethynylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H4O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Clave InChI |
DSWNYIKPLMHHFE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

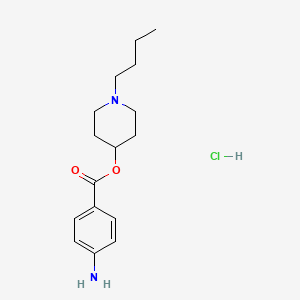
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
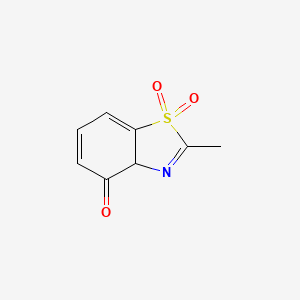
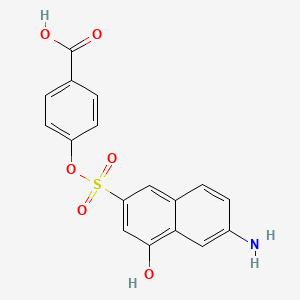
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
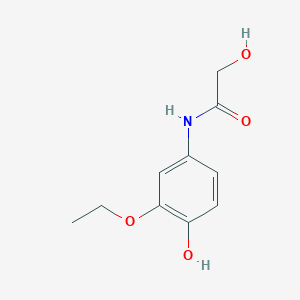
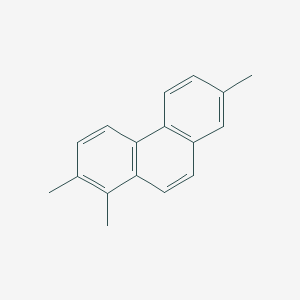
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

